molecular formula C14H21NO3 B13772968 N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 81165-56-2

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B13772968
CAS No.: 81165-56-2
M. Wt: 251.32 g/mol
InChI Key: UOQDCHMQQBSEAN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide ( 81165-56-2) is a synthetic organic compound with the molecular formula C14H21NO3 . It is part of a class of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, which have been synthesized and explored in scientific research for their potential biological activities . As an acyl derivative of 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), which is a dimethyl derivative of dopamine, this compound serves as a valuable building block in medicinal chemistry . The structural motif of the 3,4-dimethoxyphenyl group is found in numerous biologically active molecules, making this compound a useful intermediate for the synthesis of more complex targets, such as peptidomimetics and other pharmacologically relevant agents . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81165-56-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C14H21NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)

InChI Key

UOQDCHMQQBSEAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide

Established Synthetic Routes for N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

The traditional and most direct methods for synthesizing this compound rely on well-understood and widely applied reactions in organic chemistry. These routes are characterized by their reliability and the accessibility of the starting materials.

Amide Bond Formation Strategies for the Synthesis of this compound

The cornerstone of this compound synthesis is the creation of the amide linkage. This is typically accomplished by reacting 3,4-dimethoxyphenethylamine (B193588) with a derivative of butanoic acid. One of the most common and efficient methods involves the use of an acyl chloride, such as butyryl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is analogous to the synthesis of N-acetyl-3,4-dimethoxyphenethylamine, where acetyl chloride is added dropwise to a solution of 3,4-dimethoxyphenethylamine and triethylamine in a suitable solvent like chloroform. prepchem.com The reaction proceeds readily to form the corresponding amide in high yield. prepchem.com

Alternatively, amide coupling reagents can be employed to facilitate the reaction between butanoic acid and 3,4-dimethoxyphenethylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can be used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov This approach is particularly useful when dealing with sensitive substrates or when trying to avoid the use of harsh reagents like acyl chlorides. nih.gov

A summary of common reagents used in analogous amide bond formations is presented in the table below.

Acylating Agent / Coupling ReagentBaseSolventTypical Reaction Conditions
Butyryl chlorideTriethylamineDichloromethane (B109758) or ChloroformRoom temperature
Butanoic acid / EDC, HOBtDIPEADichloromethane or DMFRoom temperature
Butanoic anhydride (B1165640)Pyridine (B92270)DichloromethaneRoom temperature

Synthesis of Key Precursors Bearing the 3,4-Dimethoxyphenyl Moiety

The primary precursor for the synthesis of this compound is 3,4-dimethoxyphenethylamine. This compound is commercially available but can also be synthesized through various multi-step routes. A classical synthesis starts from 3,4-dimethoxybenzaldehyde, which is converted to 3,4-dimethoxybenzyl cyanide. Subsequent reduction of the nitrile group, often through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, yields the desired 3,4-dimethoxyphenethylamine. google.com

Multi-Step Approaches to the this compound Scaffold

A complete multi-step synthesis of this compound would first involve the preparation of 3,4-dimethoxyphenethylamine as described above. Following the synthesis and purification of the amine precursor, the final amide formation step is carried out.

For example, a plausible multi-step sequence would be:

Nitration and Reduction: Starting from a suitable benzene (B151609) derivative, introduction of a nitro group followed by reduction to an amine.

Functional Group Interconversion: Conversion of other functional groups to the ethylamine (B1201723) side chain.

Acylation: The final step would be the reaction of the synthesized 3,4-dimethoxyphenethylamine with butyryl chloride or butanoic acid using a coupling agent to yield this compound.

Development of Novel Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. This trend extends to the synthesis of amides like this compound.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve several strategies. One approach is the use of greener solvents or even solvent-free reaction conditions. For instance, the synthesis of N-phenylmaleimides has been demonstrated in a greener multi-step process that minimizes waste and uses safer chemicals. researchgate.net

Another green approach is the use of biocatalysts. Enzymes, such as lipases, have been shown to catalyze amide bond formation under mild conditions, often in aqueous or green solvents. nih.gov This enzymatic approach could potentially be applied to the synthesis of this compound from butanoic acid and 3,4-dimethoxyphenethylamine.

The use of magnetized distilled water as a solvent has also been explored as a green and metal-free approach for N-arylation reactions, which could inspire similar innovations in amide synthesis. rsc.org

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalytic methods offer the potential for higher efficiency, lower waste, and milder reaction conditions. In amide synthesis, various catalysts have been developed to facilitate the coupling of carboxylic acids and amines. For the synthesis of this compound, a catalytic approach could involve the use of a transition metal catalyst or an organocatalyst to activate the carboxylic acid or the amine.

For instance, catalytic amounts of reagents like HOBt can be used in conjunction with coupling agents to improve reaction efficiency. nih.gov Research into manganese-mediated Guerbet reactions for the upgrading of ethanol (B145695) to n-butanol also highlights the potential for catalytic C-C and C-N bond formations that could be adapted for amide synthesis. researchgate.net The development of proficient routes for coupling various acids and amines using catalysts like HATU demonstrates the ongoing efforts to optimize amide bond formation. growingscience.com

Below is a table summarizing potential catalytic approaches for the synthesis of the target compound.

Catalyst TypePotential CatalystSubstratesAdvantages
OrganocatalystBoronic Acid DerivativesButanoic acid, 3,4-dimethoxyphenethylamineMild conditions, metal-free
BiocatalystLipaseButanoic acid, 3,4-dimethoxyphenethylamineGreen solvent compatibility, high selectivity
Transition MetalRuthenium or Iridium complexesButanol, 3,4-dimethoxyphenethylamineBorrowing hydrogen methodology, atom economy

Derivatization and Analog Synthesis of this compound

The structural framework of this compound, featuring a dimethoxylated phenyl ring, an ethyl spacer, and a butanamide moiety, offers multiple sites for chemical modification. Researchers have explored various strategies to synthesize analogs and derivatives by altering the butanamide chain, introducing substituents onto the phenyl ring, or incorporating the entire moiety into larger, hybrid structures.

Strategies for Modification of the Butanamide Chain

The butanamide portion of the molecule is a prime target for modification to generate analogs with altered physicochemical properties. Strategies typically involve either reacting the parent amine, 2-(3,4-dimethoxyphenyl)ethylamine, with different acylating agents or performing chemical transformations on the existing butanamide chain.

One direct approach is the synthesis of analogs with fluorinated acyl chains. For instance, the compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been synthesized, demonstrating that the parent amine readily reacts with highly functionalized and electron-deficient acylating agents. epa.gov Other potential modifications, based on established amide chemistry, include varying the length of the alkyl chain (e.g., using propanoyl chloride or pentanoyl chloride for acylation) or introducing functional groups onto the chain.

Reactions involving the amide bond itself can also lead to new derivatives. For example, the reaction of related N-(2,2-dichloro-1-cyanoethenyl)amides with amines to form 5-amino-1,3-oxazole-4-carbonitriles suggests that the amide nitrogen in the N-phenethylbutanamide scaffold could potentially participate in cyclization reactions under specific conditions. researchgate.net

Table 1: Examples of Butanamide Chain Modification Strategies

Modification StrategyReagents/ConditionsResulting Structure TypeExample Compound
Acyl Chain Fluorination2-(3,4-dimethoxyphenyl)ethylamine + Heptafluorobutyryl chloridePerfluoroacyl amideN-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide epa.gov
Chain Length Variation2-(3,4-dimethoxyphenyl)ethylamine + Alternative acyl chlorides (e.g., propanoyl chloride)Homologous amidesN-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Intramolecular Cyclization (Hypothetical)Introduction of a reactive group on the butanamide chain followed by cyclization conditionsHeterocyclic derivativesNot specified

Introduction of Diverse Substituents onto the Phenyl Ring

The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. masterorganicchemistry.com These groups are ortho, para-directing. The position ortho to the 3-methoxy group and para to the 4-methoxy group (position 6) is the most sterically accessible and electronically activated site for substitution. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (position 5) is also activated. The N-alkyl side chain is a weakly deactivating, ortho, para-directing group.

Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups:

Nitration : Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at position 6. chemmethod.com

Halogenation : Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom, primarily at position 6.

Friedel-Crafts Acylation/Alkylation : These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, could introduce acyl or alkyl groups onto the ring. masterorganicchemistry.com

These modifications allow for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction TypeTypical ReagentsSubstituent IntroducedPredicted Major Product
NitrationHNO₃, H₂SO₄-NO₂N-[2-(6-nitro-3,4-dimethoxyphenyl)ethyl]butanamide
BrominationBr₂, FeBr₃-BrN-[2-(6-bromo-3,4-dimethoxyphenyl)ethyl]butanamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃-COCH₃N-[2-(6-acetyl-3,4-dimethoxyphenyl)ethyl]butanamide

Formation of Complex Hybrid Structures Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of larger, more complex molecules. This is typically achieved by using its precursor, 2-(3,4-dimethoxyphenyl)ethylamine, as a starting material for coupling with other molecular entities.

For instance, research has shown the synthesis of complex bio-functional hybrid compounds by coupling a similar amine, 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine, with (±)-flurbiprofen, a non-steroidal anti-inflammatory drug. mdpi.comresearchgate.net This demonstrates a strategy where the N-phenethylamine core is linked to another pharmacologically active molecule via an amide bond. Similarly, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for potential biological activities, highlighting the versatility of this amine in generating diverse structures. nih.gov Another approach involves the reaction of the N-methylated analog of the parent amine with sulfonyl chlorides to produce sulfonamide derivatives, creating hybrid structures with different linking chemistry. nih.govnih.govmdpi.com

Chemical Reactivity and Transformation Studies of this compound

Understanding the chemical reactivity of this compound is essential for its application in further synthetic endeavors and for predicting its stability under various conditions.

Investigation of Functional Group Interconversions

The amide functional group is the most reactive site for interconversion in the molecule. Two primary transformations are the reduction and hydrolysis of the amide bond.

Amide Reduction : The carbonyl group of the butanamide can be reduced to a methylene (B1212753) group to yield the corresponding secondary amine, N-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrosilylation. researchgate.netresearchgate.net This conversion of a neutral amide to a basic amine significantly alters the molecule's chemical properties.

Amide Hydrolysis : The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to regenerate the starting materials: 2-(3,4-dimethoxyphenyl)ethylamine and butanoic acid. researchgate.net Alkaline hydrolysis, for example, can be performed using sodium hydroxide (B78521) in a suitable solvent system. researchgate.net This reaction is fundamental in metabolic studies and for the removal of the butanoyl group if it is being used as a protecting group.

Stability and Degradation Pathways Under Controlled Research Conditions

The stability of this compound is influenced by factors such as temperature, pH, and exposure to light.

Thermal Stability : Studies on structurally related N-phenylamides provide insight into potential thermal degradation pathways. documentsdelivered.comresearchgate.net At elevated temperatures, such as those used in pyrolysis, amides can undergo complex degradation reactions. For N-phenylbenzamide, neat pyrolysis at 425°C leads to products resulting from both homolytic cleavage (forming radicals) and other rearrangements. documentsdelivered.com For this compound, thermal degradation could involve cleavage of the amide C-N bond, the C-C bond of the ethyl linker, or reactions involving the butanoyl chain. Thermogravimetric analysis (TGA) of related polymers shows that decomposition of N-phenylamide structures can occur in multiple stages starting at temperatures around 180-280°C. researchgate.net

Hydrolytic Stability : The rate of amide hydrolysis is highly pH-dependent. The amide bond is generally stable at neutral pH but can be cleaved under strong acidic or basic conditions, as discussed previously. Under controlled acidic conditions, in addition to amide hydrolysis, the methoxy groups on the phenyl ring could also be susceptible to cleavage, although this typically requires harsh conditions (e.g., strong acids like HBr). researchgate.net The stability of the molecule in various buffered solutions would be a key area of investigation to understand its persistence in aqueous environments.

Table 3: Summary of Chemical Reactivity and Stability

ProcessConditionsPrimary ProductsReference for Analogous Reactions
Amide ReductionLiAlH₄ or Et₃SiH/CatalystN-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amine researchgate.netresearchgate.net
Amide Hydrolysis (Alkaline)NaOH, heat2-(3,4-dimethoxyphenyl)ethylamine + Sodium butanoate researchgate.net
Thermal Degradation (Pyrolysis)High temperature (>250°C), inert atmosphereComplex mixture from bond cleavage and rearrangement documentsdelivered.comresearchgate.net
Acidic DegradationStrong acid (e.g., HCl), heat2-(3,4-dimethoxyphenyl)ethylamine + Butanoic acid researchgate.net

Molecular Characterization and Advanced Structural Analysis of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide for Research

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide. Each method provides unique insights into the compound's connectivity, functional groups, and electronic properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Based on the structure of this compound, distinct signals are predicted for both the proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each unique proton environment. The aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring are predicted to appear as a complex multiplet or as distinct doublets and doublets of doublets. The methoxy (B1213986) groups should present as two sharp singlets, while the aliphatic protons of the ethyl and butyl chains will appear as multiplets, with their splitting patterns dictated by adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (C6-H)6.7-6.9Multiplet (or d)1H
Aromatic H (C2-H, C5-H)6.7-6.9Multiplet (or dd, d)2H
Amide N-H~5.5-6.0Triplet (t) or Broad Singlet1H
Methoxy (-OCH₃) x 2~3.85Singlet (s)6H
-CH₂-NH-~3.4Quartet (q) or Multiplet2H
Ar-CH₂-~2.7Triplet (t)2H
-C(=O)-CH₂-~2.1Triplet (t)2H
-CH₂-CH₃~1.6Sextet (or Multiplet)2H
-CH₃~0.9Triplet (t)3H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each carbon atom. The chemical shifts are influenced by hybridization and the electronic environment. Carbonyl carbons typically resonate at low field (downfield), while aliphatic carbons appear at high field (upfield). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)~173
Aromatic C-O (C3, C4)~148-150
Aromatic C-C (C1)~131
Aromatic C-H (C5)~121
Aromatic C-H (C2, C6)~112-113
Methoxy (-OCH₃) x 2~56
-CH₂-NH-~41
-C(=O)-CH₂-~40
Ar-CH₂-~35
-CH₂-CH₃~19
-CH₃~14

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₄H₂₁NO₃, giving it a molecular weight of 251.32 g/mol .

In electron ionization (EI) MS, the molecular ion (M⁺˙) peak is expected at m/z 251. The fragmentation is predicted to be dominated by cleavages that form stable ions. The most characteristic fragmentation for phenethylamines involves the cleavage of the Cα-Cβ bond (benzylic cleavage), which would lead to a highly stable 3,4-dimethoxybenzyl cation. mdpi.com Amide bonds are also common points of cleavage. libretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound.
Predicted m/zProposed Fragment Ion StructureFragmentation Pathway
251[C₁₄H₂₁NO₃]⁺˙Molecular Ion (M⁺˙)
151[C₉H₁₁O₂]⁺Benzylic cleavage, formation of 3,4-dimethoxybenzyl cation
101[C₅H₁₁NO]⁺˙Benzylic cleavage, formation of butanamide radical cation fragment
86[C₄H₈NO]⁺Cleavage alpha to nitrogen, forming [CH₂=NHC(=O)C₃H₇]⁺
71[C₃H₇CO]⁺Cleavage of the C-N amide bond, forming the butyryl cation
43[C₃H₇]⁺Propyl cation from the butanamide chain

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show characteristic bands for the amide, aromatic, and aliphatic groups. uc.edu

Table 4: Predicted Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amide~3300 (broad)
Aromatic C-H StretchBenzene Ring~3100-3000
Aliphatic C-H Stretch-CH₂-, -CH₃~2960-2850
C=O Stretch (Amide I)Secondary Amide~1640 (strong)
N-H Bend (Amide II)Secondary Amide~1540 (strong)
Aromatic C=C StretchBenzene Ring~1600, 1515
Asymmetric C-O-C StretchAryl Ether~1260
Symmetric C-O-C StretchAryl Ether~1030

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the 3,4-dimethoxyphenyl group. This substituted benzene ring is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. The presence of the electron-donating methoxy groups is predicted to cause a bathochromic (red) shift compared to unsubstituted benzene, with an expected maximum absorption (λmax) in the range of 275-285 nm.

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases. However, an X-ray crystallographic analysis would provide definitive information on its solid-state structure. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles.

Key structural features that would be confirmed include the planarity of the amide bond (O=C-N-H) and the specific conformation adopted by the flexible ethyl and butyl chains within the crystal lattice. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the amide N-H donor and the carbonyl oxygen acceptor, which dictate the crystal packing arrangement.

Chiral Resolution and Stereochemical Investigations of Enantiomers (if applicable to the compound)

An analysis of the molecular structure of this compound reveals the absence of any stereocenters (chiral carbons). The molecule does not possess any element of chirality and is, therefore, achiral. As it does not exist as a pair of enantiomers, the concepts of stereochemical investigation of enantiomers and chiral resolution are not applicable to this compound. researchgate.net

Conformational Analysis and Molecular Flexibility Studies

This compound is a flexible molecule possessing several rotatable single bonds, which allows it to adopt numerous conformations in solution. The study of the energetics between these different rotational isomers (rotamers) is crucial for understanding its dynamic behavior. lumenlearning.com

The key sources of conformational flexibility are:

Rotation around the C-N Amide Bond: The amide bond has significant partial double-bond character, leading to a substantial rotational energy barrier. This results in two possible planar conformers: trans and cis. For secondary amides like this one, the trans conformation, where the alkyl groups on either side of the amide bond are on opposite sides, is sterically favored and overwhelmingly predominant.

Rotation of the Ethyl Linker: Rotation around the Ar-CH₂ and CH₂-CH₂ bonds allows the dimethoxyphenyl group to orient itself in various positions relative to the amide functionality. The most stable conformations will be staggered (anti or gauche) to minimize steric strain. byjus.com

Rotation of the Butyl Chain: The C-C single bonds within the n-butyl group also exhibit rotational freedom, leading to various staggered conformations. The anti-conformation, which places the largest groups furthest apart, is generally the lowest in energy.

An extensive search of publicly available scientific literature was conducted to gather information for the article "Preclinical Pharmacological and Biological Investigations of this compound and its Analogues." Despite employing targeted search strategies combining the compound name with specific keywords related to the requested outline, no peer-reviewed studies or database entries containing the specific preclinical data for "this compound" were found.

The search included queries aimed at identifying in vitro cellular and molecular mechanism studies, such as target identification, receptor binding assays for AMPA and P2X7 receptors, enzyme inhibition profiles for kinases, CYP450, and glycogen phosphorylase a, modulation of intracellular signaling pathways, and cellular permeability studies. Furthermore, searches for general in vitro biological activity assessments of this specific compound did not yield any relevant results.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the provided outline, as the foundational research data appears to be unavailable in the public domain. The requested data tables and detailed research findings could not be generated due to the absence of primary sources.

Preclinical Pharmacological and Biological Investigations of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide and Its Analogues

In Vitro Biological Activity Assessments

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

The antimicrobial potential of compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has been explored through various studies targeting a range of microbial pathogens. The core structures, often featuring amide functionalities and substituted phenyl rings, are investigated for their ability to inhibit the growth of bacteria and fungi.

Derivatives of N-substituted-β-amino acids containing a 2-hydroxyphenyl moiety have been synthesized and evaluated for their antimicrobial properties. mdpi.com Among these, certain compounds demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum. mdpi.com Similarly, significant antifungal effects were observed against Candida tenuis and Aspergillus niger. mdpi.com Another study focused on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which revealed marked antibacterial and antifungal effects on planktonic microorganisms. usmf.md Specifically, one derivative showed a pronounced effect with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 μg/mL to 12.5 μg/mL depending on the microbial strain. usmf.md

The introduction of a thiophene-2-carboxamide scaffold has also yielded compounds with promising antibacterial action. N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were tested against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli, with some showing high activity. mdpi.com Amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid also exhibited excellent antifungal activity against Aspergillus fumigatus and Helminthosporium sativum. researchgate.net

Butenafine (B35027), a benzylamine (B48309) antifungal agent, and its analogues serve as another relevant comparison. nih.gov Its mechanism involves the inhibition of squalene (B77637) epoxidase, disrupting ergosterol (B1671047) biosynthesis in fungal cell membranes. nih.govmdpi.com Synthetic analogues of butenafine have demonstrated potent antifungal activity, highlighting the therapeutic potential of this structural class. nih.gov Furthermore, natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic fire ant venom alkaloids, have shown that antifungal activity is associated with the length of the C-6 alkyl side chain. nih.gov Compounds with C14 to C18 chain lengths were active, with 6-hexadecyl-2,3,4,5-tetrahydropyridine being particularly potent against Cryptococcus neoformans and various Candida species. nih.gov

Table 1: Summary of Antimicrobial Activity of Analogue Compounds
Compound ClassMicroorganismObserved ActivityReference
N-substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteumGood antimicrobial activity mdpi.com
N-substituted-β-amino acid derivativesCandida tenuis, Aspergillus nigerSignificant antifungal activity mdpi.com
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesVarious bacteria and fungiMIC values as low as 0.78 μg/mL usmf.md
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing Escherichia coliHigh antibacterial activity mdpi.com
6-Hexadecyl-2,3,4,5-tetrahydropyridineCryptococcus neoformans, Candida spp.MFCs from 3.8 to 15.0 μg/mL nih.gov
Amide derivatives of 4-oxobutanoic acidAspergillus fumigatusExcellent activity (96.5%) researchgate.net

Antioxidant Activity Evaluation

The antioxidant properties of compounds containing the 2-methoxyphenol moiety, a key feature of this compound, have been a subject of significant research. researchgate.net Oxidative stress is implicated in a wide range of diseases, making the development of therapeutic antioxidants a priority. nih.gov The radical-scavenging activities of these compounds are commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netnih.govmdpi.com

Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have identified compounds with antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and a hydrazone derivative bearing a naphthalene (B1677914) moiety surpassed the DPPH radical scavenging activity of ascorbic acid. nih.gov The presence of one or more electron-donating methoxy (B1213986) groups on a benzene (B151609) ring is often associated with enhanced antioxidant and other biological activities. nih.gov

Synthetic methoxyphenols have also been compared to natural ones like eugenol. mdpi.com Research using differential scanning calorimetry showed that compounds such as 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) are highly efficient at scavenging both oxygen-centered and carbon-centered radicals. mdpi.com Similarly, extracts from plants containing phenolic derivatives have demonstrated significant free-radical scavenging potential. mdpi.com For example, certain extracts of Desmodium tortuosum, which contain phenolic compounds, showed potent antioxidant capacity with low IC50 and SC50 values in DPPH assays. ju.edu.jo

Table 2: Antioxidant Activity of Selected Analogue Compounds
Compound/DerivativeAssayFindingReference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH Radical Scavenging1.37 times more active than ascorbic acid nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazideDPPH Radical Scavenging1.35 times more active than ascorbic acid nih.gov
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH Radical Scavenging1.13 times more active than ascorbic acid nih.gov
2-Allyl-4-methoxyphenolDSC (DPPH, AIBN, BPO)Efficiently scavenges oxygen- and carbon-centered radicals mdpi.com
2,4-DimethoxyphenolDSC (DPPH, AIBN, BPO)Efficiently scavenges oxygen- and carbon-centered radicals mdpi.com

Investigation of Anti-inflammatory Properties

Analogues bearing the dimethoxyphenyl group have been investigated for their potential to mitigate inflammatory responses. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar Roxb., demonstrated significant anti-inflammatory activity, particularly in the acute phase of inflammation. nih.gov This compound markedly inhibited carrageenin-induced rat paw edema and also reduced exudate formation and leukocyte accumulation in a rat pleurisy model. nih.gov

The synthesis of hybrid molecules combining structural features from biologically active compounds is a common strategy. A bio-functional hybrid, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was created by linking 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with flurbiprofen, a known nonsteroidal anti-inflammatory drug (NSAID). mdpi.com Flurbiprofen itself possesses analgesic, antipyretic, and anti-inflammatory properties. mdpi.com

Other research has focused on N-phenylcarbamothioylbenzamides, which have shown significant anti-inflammatory effects in carrageenan-induced paw edema in mice. researchgate.net Certain derivatives exhibited higher activity than the reference drug indomethacin (B1671933) and were found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. researchgate.net N-palmitoyl-ethanolamine (PEA) is another molecule known for its anti-inflammatory effects, and recent studies have evaluated analogues designed to have improved biological activity. researchgate.net Two such derivatives, a phenyl-carbamic acid hexadecyl ester and a 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide, displayed good anti-inflammatory properties in vitro without affecting macrophage viability. researchgate.net

Studies on Anticancer Research Models (Preclinical Cell Lines)

The dimethoxyphenyl and trimethoxyphenyl moieties are present in numerous compounds investigated for anticancer activity, including analogues of the natural product combretastatin (B1194345) A-4, a potent microtubule-targeting agent. nih.govnih.gov The disruption of microtubule dynamics is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

A series of (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. nih.gov Some of these compounds showed potent cytotoxicity against a broad spectrum of cancer cell lines, with IC50 values in the nanomolar range (5 to 10 nM), including against drug-resistant cell lines. nih.gov Mechanistic studies confirmed that these compounds disrupt microtubule formation, leading to mitotic arrest. nih.gov

Similarly, novel 3-arylacrylamide–PABA analogs have been designed and synthesized as potential antitumor agents. researchgate.net Evaluation against the MCF-7 breast cancer cell line showed that these compounds possess good cytotoxic activity, with IC50 values ranging from 1.83 to 73.11 μM. researchgate.net The introduction of a 3,4,5-trimethoxyphenyl group significantly increased cytotoxic activity. researchgate.net Further studies on other derivatives, such as those of 3-[(4-methoxyphenyl)amino]propanehydrazide, have identified compounds with notable activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the U-87 glioblastoma cell line. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Analogues
Compound/Analogue ClassCancer Cell LineActivity (IC50)Reference
(E)-N-aryl-2-arylethenesulfonamidesVarious cancer cell lines5 - 10 nM nih.gov
3-arylacrylamide–PABA analog (with furan (B31954) moiety)MCF-7 (Breast)1.83 μM researchgate.net
3-arylacrylamide–PABA analog (with 3,4,5-trimethoxyphenyl)MCF-7 (Breast)4.51 μM researchgate.net
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most active in series nih.gov
Chalcone with 3,4-dimethoxy substitutionK562 (Leukemia)0.19 μM nih.gov

In Vivo Preclinical Studies in Animal Models

Evaluation in Established Animal Models for Pharmacological Effects (e.g., Seizure Models for Anticonvulsant Activity)

A significant body of preclinical research has focused on the anticonvulsant properties of N-acyl- and N-aryl- amides and related structures in various animal models of seizures and epilepsy. semanticscholar.orgmdpi.com These models are crucial for screening new drug candidates and predicting their potential therapeutic efficacy in humans. semanticscholar.org Commonly used tests include the maximal electroshock (MES) seizure model, which is relevant for tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) and 6-Hz psychomotor seizure models, which represent other seizure types. semanticscholar.orgmdpi.comnih.gov

One study developed a series of ((benzyloxy)benzyl)propanamide derivatives that demonstrated potent activity in mouse seizure models. semanticscholar.org A lead compound from this series, compound 5, exhibited robust protection with ED50 values of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6-Hz (32 mA) test following intraperitoneal (i.p.) administration. semanticscholar.org Another cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, also showed broad-spectrum anticonvulsant activity across multiple models in both mice and rats, including electrically and chemically induced seizures, as well as chronic kindling models. mdpi.com

Similarly, various 2,4-dimethoxyphenylsemicarbazones were synthesized and evaluated, with nine compounds showing protection in MES, scPTZ, and subcutaneous strychnine-induced seizure screens in mice. nih.gov The most active compound, N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone, was effective without inducing neurotoxicity. nih.gov These studies underscore the therapeutic potential of amide-based structures containing dimethoxyphenyl or related moieties as candidates for new antiseizure medications. semanticscholar.orgnih.gov

Table 4: Anticonvulsant Activity of Analogues in Animal Models
Compound/Analogue ClassAnimal ModelTestEfficacy (ED50, i.p.)Reference
((Benzyloxy)benzyl)propanamide derivative (Compound 5)MouseMES48.0 mg/kg semanticscholar.org
((Benzyloxy)benzyl)propanamide derivative (Compound 5)Mouse6 Hz (32 mA)45.2 mg/kg semanticscholar.org
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideMouseMES44.46 mg/kg mdpi.com
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideRatMES27.58 mg/kg mdpi.com
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideRatHippocampal Kindling24.21 mg/kg mdpi.com
4-Amino-N-(2,6-dimethylphenyl)benzamideMouseMES (oral)1.7 mg/kg nih.gov

Exploration of Broader Biological Effects in Non-Human Systems

Beyond specific pharmacological targets, preclinical in vivo studies have revealed broader biological effects of compounds related to this compound. One important area of investigation is the interaction of these compounds with drug transporters like P-glycoprotein (P-gp), which plays a crucial role in drug disposition and resistance. nih.gov A radiolabeled analogue, [11C]Verapamil, which contains the 2-(3,4-dimethoxyphenyl)ethyl moiety, has been used as a positron emission tomography (PET) agent to study P-gp function non-invasively in rodents and non-human primates. nih.gov These studies showed that the tracer's distribution, particularly in the brain, is heavily influenced by P-gp activity, and its efflux can be modulated by P-gp inhibitors. nih.gov

In the context of oncology, the in vivo efficacy of novel anticancer agents is often assessed using xenograft models. Nude mice bearing tumors derived from human cancer cell lines were used to evaluate (E)-N-(3-amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. nih.gov Treatment with this compound resulted in a dramatic reduction in tumor size, demonstrating its potential as an in vivo anticancer agent. nih.gov

Furthermore, in vivo studies have also confirmed other biological activities for related structures. The compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, noted for its anti-inflammatory effects, also exhibited analgesic activity in the acetic acid-induced writhing test in mice and a marked antipyretic effect in yeast-induced hyperthermia in rats. nih.gov These findings illustrate the diverse range of biological activities that can be explored in non-human systems to fully characterize the therapeutic potential of a class of chemical compounds.

Structure Activity Relationship Sar and Structural Optimization of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide Analogues

Impact of the 3,4-Dimethoxyphenyl Moiety on Biological Activity and Pharmacological Interactions

The 3,4-dimethoxyphenyl group, a catechol dimethyl ether, is a crucial pharmacophoric feature in a multitude of biologically active compounds. Its electronic and steric properties play a significant role in molecular recognition and binding affinity at various receptors.

The two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring are of particular importance. They are known to participate in hydrogen bonding with receptor sites, acting as hydrogen bond acceptors. The oxygen atoms' lone pairs of electrons can form favorable interactions with hydrogen bond donors on a biological target. The substitution pattern also influences the electron density of the aromatic ring, which can affect cation-π or π-π stacking interactions within a receptor's binding pocket.

Modification of the 3,4-dimethoxy substitution pattern can lead to significant changes in biological activity. For instance, removal or relocation of one or both methoxy groups can diminish or alter the compound's affinity for its target. The replacement of methoxy groups with other substituents, such as hydroxyl, halogen, or small alkyl groups, can probe the steric and electronic requirements of the binding site. Hydroxyl groups, for example, can act as both hydrogen bond donors and acceptors, potentially leading to different or enhanced binding interactions.

Bioisosteric replacement of the phenyl ring itself with various heterocyclic systems is a common strategy to improve pharmacokinetic properties or to explore novel binding interactions.

Table 1: Hypothetical Impact of 3,4-Dimethoxyphenyl Moiety Modifications on Biological Activity

ModificationPredicted Impact on ActivityRationale
Removal of 4-methoxy groupSignificant decreaseLoss of key hydrogen bond acceptor
Removal of 3-methoxy groupModerate to significant decreaseAltered electronic profile and potential loss of a secondary binding interaction
Replacement with 3,4-dihydroxyActivity may be retained or alteredIntroduction of hydrogen bond donor capabilities
Replacement with 3,4-dichloroLikely decrease in activityAltered electronics and steric hindrance
Bioisosteric replacement with a pyridine (B92270) ringUnpredictable; potential for altered selectivityIntroduction of a nitrogen atom changes the electronic distribution and potential for hydrogen bonding

Role of the Butanamide Linker and its Substitutions on Molecular Recognition

The four-carbon chain of the butanamide moiety provides a specific spatial distance between the aromatic ring and the terminal part of the molecule. Shortening or lengthening the alkyl chain can misalign the key binding groups with their corresponding interaction points on the receptor, often leading to a decrease in potency. Studies on related N-acylphenethylamines have shown that an optimal linker length is often required for maximal activity.

Introduction of substituents on the butanamide chain can influence the molecule's conformational flexibility and introduce new points of interaction. For example, the addition of a methyl group could create a chiral center, potentially leading to stereoselective binding. Larger substituents might sterically hinder the binding of the molecule to its target.

The amide bond itself is a critical feature, capable of forming hydrogen bonds with the receptor. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand in the binding pocket.

Table 2: Hypothetical Influence of Butanamide Linker Modifications on Molecular Recognition

ModificationPredicted Impact on RecognitionRationale
Shortening to propanamideLikely decreaseSuboptimal spacing of pharmacophoric elements
Lengthening to pentanamideLikely decreaseSuboptimal spacing of pharmacophoric elements
Introduction of a methyl group at the α-positionPotential for increased or decreased affinityIntroduction of a chiral center may lead to stereospecific interactions
Replacement of amide with an esterSignificant decreaseLoss of a key hydrogen bond donor (N-H)
Introduction of a double bond in the chainIncreased rigidityConformational restriction may be favorable or unfavorable for binding

Influence of Remote Functional Groups and Heterocyclic Ring Systems on Activity Profile

The introduction of remote functional groups and heterocyclic ring systems at the terminus of the butanamide linker can dramatically alter the activity profile of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide analogues. These modifications can introduce new binding interactions, alter physicochemical properties such as solubility and lipophilicity, and influence the molecule's selectivity for different biological targets.

For instance, appending a bulky hydrophobic group could enhance binding to a hydrophobic pocket in the receptor. Conversely, the addition of a polar functional group, such as a hydroxyl or a carboxyl group, could improve water solubility and introduce new hydrogen bonding opportunities.

Replacing a simple alkyl or aryl terminus with a heterocyclic ring system offers a vast chemical space to explore. Heterocycles are prevalent in many approved drugs and can serve as bioisosteres for phenyl rings, often with improved metabolic stability or solubility. mdpi.com The nature of the heterocycle (e.g., pyridine, thiophene (B33073), imidazole) and its substitution pattern can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. dovepress.com

Table 3: Hypothetical Effect of Remote Functional Groups and Heterocycles on Activity

ModificationPredicted Effect on Activity ProfileRationale
Addition of a terminal phenyl groupPotential for increased potencyIntroduction of π-π stacking or hydrophobic interactions
Addition of a terminal hydroxyl groupAltered solubility and potential for new H-bondsMay increase hydrophilicity and introduce new binding interactions
Replacement of terminal ethyl with a thiophene ringPotential for altered selectivity and potencyThiophene can act as a bioisostere for a phenyl ring with different electronic properties
Replacement of terminal ethyl with a pyridine ringPotential for altered selectivity and improved solubilityThe nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility

Rational Design Principles for Enhancing Specificity and Potency in Analogues

The rational design of more specific and potent analogues of this compound relies on the systematic application of the SAR principles discussed above. The goal is to optimize the interactions of the molecule with its target while minimizing off-target effects.

Key design principles include:

Pharmacophore-based design: Identifying the essential functional groups and their optimal spatial arrangement required for biological activity. For this compound, this would include the 3,4-dimethoxyphenyl moiety, the amide linker, and a terminal functional group.

Conformational constraint: Introducing structural elements that reduce the number of possible conformations of the molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. This can be achieved by introducing double bonds, small rings, or bulky groups.

Bioisosteric replacement: Substituting functional groups with other groups that have similar physicochemical properties can improve pharmacokinetic profiles or enhance binding affinity. This is particularly relevant for the 3,4-dimethoxyphenyl ring and the terminal functional groups.

Structure-based drug design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind and to design new molecules with improved interactions.

Design of Targeted Libraries of this compound Derivatives for Screening

To efficiently explore the SAR of this compound, the design and synthesis of targeted compound libraries are essential. These libraries should be designed to systematically probe the effects of modifying each key structural component of the molecule.

A well-designed library would be based on a common scaffold, in this case, the this compound core, with diversity introduced at specific points. This can be achieved through combinatorial chemistry or parallel synthesis techniques.

The design of such a library should consider:

Diversity of the 3,4-dimethoxyphenyl moiety: Including analogues with variations in the substitution pattern (e.g., different ethers, hydroxyls, halogens) and bioisosteric replacements of the phenyl ring with various heterocycles.

Variation in the butanamide linker: Synthesizing a series of analogues with different linker lengths and substitutions to determine the optimal spatial arrangement.

A wide range of remote functional groups: Incorporating a diverse set of terminal functional groups, including aliphatic and aromatic rings, as well as a variety of heterocyclic systems, to explore a broad chemical space.

By screening these targeted libraries, researchers can rapidly identify key structural features that govern biological activity and use this information to guide the development of next-generation compounds with improved therapeutic potential.

Computational and Theoretical Chemistry Studies of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. ijnc.irmdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. researchgate.netnih.govpeerj.com For N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the binding site of one or more biologically relevant protein targets. The simulation would calculate the binding affinity (e.g., in kcal/mol) and predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. Without experimental data or prior research, the selection of appropriate targets would be speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govrutgers.edumdpi.com To develop a QSAR model for this compound, one would first need a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target. Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound. nih.gov Statistical methods would then be used to create an equation that quantitatively describes the relationship between these descriptors and the observed activity. Such a model could then be used to predict the activity of new, untested analogs. No such dataset or model specific to this compound and its close analogs was identified.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comuci.edu A DFT calculation for this compound would provide insights into its molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and vibrational frequencies. These calculations help in understanding the compound's stability, reactivity, and spectroscopic properties. For instance, the HOMO-LUMO energy gap can indicate chemical reactivity and kinetic stability. While DFT is a fundamental tool, specific published calculations for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comijnc.irfraserlab.com An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its binding pose. mdpi.com This method provides a dynamic view of the ligand-receptor complex, showing how interactions change over time and how the protein structure might adapt to the ligand. Key analyses include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions. No specific MD simulation studies for this compound have been published.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Preclinical Contexts

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. drugdiscoverytoday.comresearchgate.netsemanticscholar.orgaudreyli.commdpi.com For this compound, various software tools could predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, inhibition of cytochrome P450 enzymes, and potential toxicity. researchgate.netmdpi.com These predictions are crucial in early drug discovery to filter out candidates with unfavorable ADMET profiles. While numerous platforms exist for these predictions, a formal, published ADMET profile for this specific compound was not found.

Metabolism and Biotransformation Pathways of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide Preclinical/in Vitro

Identification of Metabolic Enzymes Involved (e.g., Cytochrome P450 Enzymes)

The biotransformation of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is expected to be primarily mediated by Phase I and Phase II metabolic enzymes, predominantly located in the liver.

Phase I Metabolism: The initial oxidative metabolism is anticipated to be catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Specific isoforms known to metabolize phenethylamines and similar structures include CYP2D6, CYP3A4, CYP1A2, and CYP2C19. nih.govresearchgate.net These enzymes are responsible for key oxidative reactions such as demethylation and hydroxylation. Additionally, the amide linkage in the molecule suggests a potential role for hydrolase enzymes, such as amidases, which could cleave the butanamide group to yield 3,4-dimethoxyphenethylamine (B193588).

Phase II Metabolism: Following Phase I modifications that introduce or expose polar functional groups (like hydroxyl groups), the resulting metabolites are expected to undergo conjugation reactions catalyzed by Phase II enzymes. The most prominent enzymes in this phase would likely be UDP-glucuronosyltransferases (UGTs), which mediate glucuronidation, and sulfotransferases (SULTs), which mediate sulfation.

Metabolite Identification and Characterization in In Vitro Systems (e.g., Human Liver Microsomes)

In in vitro systems such as human liver microsomes (HLMs) or hepatocytes, several metabolites of this compound would be expected. HLMs are rich in CYP enzymes and are a standard model for studying Phase I metabolism. The primary metabolites would likely arise from modifications to the dimethoxyphenyl ring and the ethylbutanamide side chain.

Based on the metabolism of analogous compounds, the following metabolites are predicted to be formed:

O-demethylated metabolites: Removal of one or both methyl groups from the methoxy (B1213986) substituents on the aromatic ring.

Hydroxylated metabolites: Addition of a hydroxyl group to the aromatic ring or the aliphatic portions of the molecule.

Hydrolytic cleavage product: Cleavage of the amide bond to release the parent amine, 3,4-dimethoxyphenethylamine, and butyric acid.

The table below details the predicted primary metabolites.

Predicted Metabolite NameMetabolic ReactionResulting Structure
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]butanamideO-demethylationA hydroxyl group replaces the methoxy group at the 4-position.
N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamideO-demethylationA hydroxyl group replaces the methoxy group at the 3-position.
N-[2-(3,4-dihydroxyphenyl)ethyl]butanamideSequential O-demethylationBoth methoxy groups are replaced by hydroxyl groups, forming a catechol structure.
3,4-DimethoxyphenethylamineAmide HydrolysisCleavage of the amide bond.

This table represents predicted metabolites based on the chemical structure and known biotransformation pathways of similar compounds.

Demethylation Patterns and Their Implications for Preclinical Activity

The presence of two methoxy groups at the 3- and 4-positions presents distinct possibilities for metabolic transformation. The initial O-demethylation event can produce either N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]butanamide or N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide. The relative prevalence of these two metabolites would depend on the specific CYP isozymes involved and their steric and electronic preferences.

A second demethylation reaction can then occur on the mono-demethylated metabolite, leading to the formation of N-[2-(3,4-dihydroxyphenyl)ethyl]butanamide. This catechol-containing metabolite is structurally analogous to dopamine. The formation of such metabolites in preclinical studies is significant for several reasons:

Altered Pharmacological Activity: The introduction of polar hydroxyl groups, particularly the formation of a catechol, can dramatically alter the compound's affinity and activity at biological targets compared to the parent molecule.

Substrate for Further Metabolism: Catechol structures are excellent substrates for further Phase II conjugation reactions, particularly glucuronidation and sulfation, as well as methylation by catechol-O-methyltransferase (COMT).

Potential for Reactive Intermediates: Under certain conditions, catechol metabolites can be oxidized to form reactive quinone intermediates, which have the potential to covalently bind to cellular macromolecules.

Conjugation Reactions and Phase II Metabolism in In Vitro Models

Phase II metabolism serves to increase the water solubility of xenobiotics, thereby facilitating their elimination from the body. The primary products of the Phase I metabolism of this compound—the hydroxylated metabolites formed via O-demethylation—are ideal substrates for Phase II conjugation.

In in vitro models such as liver S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes, the following conjugation reactions are expected:

Glucuronidation: This is one of the most common Phase II pathways. UDP-glucuronosyltransferases (UGTs) would catalyze the transfer of a glucuronic acid moiety from the cofactor UDPGA to the newly formed hydroxyl groups of the demethylated metabolites. This would result in the formation of O-glucuronide conjugates, which are significantly more polar and readily excretable.

Sulfation: Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group from the cofactor PAPS to the phenolic hydroxyl groups. This sulfation reaction also results in a highly water-soluble conjugate.

These Phase II reactions are a critical detoxification pathway, effectively inactivating the metabolites and preparing them for renal or biliary excretion.

Advanced Analytical Methodologies for Research Applications of N 2 3,4 Dimethoxyphenyl Ethyl Butanamide

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a fundamental technique for the separation of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide from endogenous components in biological samples, ensuring accurate quantification. amazonaws.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. amazonaws.comnih.gov

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds in various matrices. asianjpr.com For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach due to the compound's moderate polarity. amazonaws.com

The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity. jocpr.com The initial step involves gathering information about the analyte's physicochemical properties, such as its pKa, log P, and solubility, which are critical for selecting the appropriate column and mobile phase. jocpr.com

Key Considerations for HPLC Method Development:

Column Selection: A C18 column is a common and effective choice for the separation of moderately polar compounds like this compound. ijpsjournal.com Columns with a particle size of 5 µm are standard, while smaller particle sizes (e.g., 1.8 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can offer faster analysis times and improved resolution. ijpsjournal.comqub.ac.uk

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol). sielc.com The ratio of these components is adjusted to achieve optimal retention and separation of the analyte from other matrix components. ijpsjournal.com The use of a buffer, such as phosphate (B84403) or formate, can help to control the pH of the mobile phase and ensure consistent retention times, particularly if the analyte has ionizable functional groups. ijpsjournal.com

Detection: Given the presence of a chromophore (the dimethoxyphenyl group) in the structure of this compound, UV detection is a suitable and straightforward choice. jocpr.com The wavelength for detection should be selected at the absorbance maximum of the compound to ensure high sensitivity. mdpi.com

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. ijpsjournal.com

Below is an interactive data table summarizing a hypothetical set of optimized HPLC parameters for the analysis of this compound.

ParameterConditionRationale
Instrument HPLC system with UV/Vis DetectorStandard equipment for pharmaceutical analysis. ijpsjournal.com
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar analytes. mdpi.com
Mobile Phase Acetonitrile:Water (60:40, v/v)Common mobile phase for reversed-phase chromatography. ijpsjournal.com
Flow Rate 1.0 mL/minA typical flow rate for standard HPLC columns. ijpsjournal.com
Injection Volume 20 µLA standard volume for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nmThe dimethoxyphenyl group is expected to have strong absorbance in this region. mdpi.com
Expected Retention Time ~5-7 minutesThis would provide a reasonable analysis time while ensuring separation from early-eluting matrix components.

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.gov For this compound, direct analysis by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov

Derivatization with agents such as heptafluorobutyric anhydride (B1165640) (HFBA) can be used to modify the amide group, enhancing the compound's volatility. researchgate.net The choice of a suitable GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving good separation. nih.gov

Hypothetical GC Method Parameters (after derivatization):

ParameterConditionRationale
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds, while MS offers structural information. nih.gov
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA common, robust, and versatile non-polar column suitable for a wide range of analytes. nih.gov
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial: 150 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature gradient is necessary to elute the derivatized compound in a reasonable time with good peak shape.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.

Mass Spectrometry Applications for Quantitative and Qualitative Analysis in Preclinical Research

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, offering high sensitivity and selectivity for the detection and quantification of drugs and their metabolites. semanticscholar.org When coupled with a chromatographic separation technique like LC or GC, it provides a powerful platform for analyzing complex biological samples. semanticscholar.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. nih.gov This technique is particularly well-suited for quantifying this compound in biological matrices such as plasma, urine, and tissue homogenates. researchgate.net

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented. The resulting product ions are then detected, providing a highly specific signal for the analyte of interest. nih.gov This process, known as multiple reaction monitoring (MRM), allows for accurate quantification even in the presence of co-eluting matrix components. qub.ac.uk

Hypothetical LC-MS/MS Parameters:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of a nitrogen atom in the amide group makes the compound readily protonated. mdpi.com
Precursor Ion (Q1) m/z 238.1Corresponding to the [M+H]+ of this compound (C13H19NO3).
Product Ions (Q3) To be determined experimentallyFragmentation would likely occur at the amide bond and the ethyl linker, yielding characteristic product ions.
Collision Energy To be optimizedThe energy required to induce fragmentation needs to be determined empirically to maximize the signal of the product ions. nih.gov
Dwell Time 100 msA typical dwell time to ensure a sufficient number of data points across the chromatographic peak.

Metabolite identification is another critical application of LC-MS/MS. By searching for predicted metabolites (e.g., resulting from O-demethylation, hydroxylation, or N-dealkylation) and analyzing their fragmentation patterns, it is possible to elucidate the metabolic fate of this compound in vivo. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. mdpi.com This is particularly valuable for confirming the identity of this compound in research samples and for identifying unknown metabolites. up.ac.za

Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low ppm range, allowing for a high degree of confidence in compound identification. up.ac.za

Example of HRMS Data Application:

CompoundMolecular FormulaCalculated Exact Mass [M+H]+Observed Mass [M+H]+Mass Error (ppm)
This compoundC13H20NO3238.1438238.14411.3

Development of Specific Assays for Detection and Quantification in Complex Biological Systems

The development of a specific and validated assay is paramount for the reliable quantification of this compound in complex biological matrices like blood, plasma, or tissue homogenates. researchgate.net Such assays are essential for pharmacokinetic and pharmacodynamic studies.

The process typically involves:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. researchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. researchgate.net SPE often provides the cleanest extracts and can be optimized for the specific properties of this compound.

Internal Standard Selection: An appropriate internal standard (IS) is crucial for accurate quantification. An ideal IS would be a stable isotope-labeled version of the analyte or a structurally similar compound with similar chromatographic and mass spectrometric behavior.

Calibration and Quality Control: The assay is calibrated using a series of standards of known concentrations. Quality control (QC) samples at different concentration levels are included in each analytical run to ensure the accuracy and precision of the results. researchgate.net

Validation: The assay must be fully validated to demonstrate its specificity, linearity, range, accuracy, precision, and stability, adhering to regulatory guidelines where applicable. nih.gov

The combination of optimized sample preparation, robust chromatographic separation, and sensitive mass spectrometric detection allows for the development of reliable assays for the determination of this compound in preclinical research settings.

Utilizing Fluorescent Derivatives for Imaging and Sensing

An extensive search of scientific literature and chemical databases reveals a significant gap in the research and development of fluorescent derivatives of this compound for imaging and sensing applications. While the broader field of fluorescent probes is a vibrant area of chemical and biological research, with numerous compounds being designed and synthesized for visualizing and quantifying biological molecules and processes, this specific compound and its potential fluorescent analogues appear to be unexplored in this context.

The core structure, 2-(3,4-dimethoxyphenyl)ethylamine, serves as a foundational component for a variety of molecules, some of which have been studied for their biological activities. However, the butanamide derivative, this compound, has not been identified in the literature as a scaffold for the development of fluorescent probes. Research into fluorescent molecules typically involves the strategic incorporation of fluorophores—moieties with specific light-absorbing and emitting properties—onto a parent structure. This process is often guided by the intended application, such as the desire to label a specific cellular target or to sense a particular analyte.

Despite the existence of various analytical techniques for studying related compounds, including nuclear magnetic resonance (NMR) and mass spectrometry for structural elucidation, there is no available data on the photophysical properties, such as fluorescence quantum yields or excitation and emission spectra, for any fluorescent-tagged version of this compound. Consequently, there are no detailed research findings or data tables to present regarding its application in fluorescence imaging or sensing.

Future research could potentially explore the synthesis of fluorescent derivatives of this compound by attaching known fluorophores to its structure. Such studies would first need to establish the synthetic routes and then thoroughly characterize the photophysical properties of the resulting compounds. Subsequent investigations would be required to determine their utility in imaging and sensing, including their specificity, brightness, and photostability in relevant biological or chemical systems. However, at present, this remains a speculative area for future investigation rather than a field with established methodologies and findings.

Current Research Challenges and Future Directions for N 2 3,4 Dimethoxyphenyl Ethyl Butanamide

Identification of Novel Biological Targets and Pathways

A primary challenge in the study of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is the identification of its specific biological targets and the pathways it modulates. The core structure, 2-(3,4-dimethoxyphenyl)ethylamine, is a known precursor for the synthesis of a variety of biologically active alkaloids. mdpi.com Derivatives of this scaffold have been shown to possess activities such as anti-ulcer effects. nih.gov For this compound, a systematic approach to target identification is required. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels to identify initial hits. Subsequent validation using orthogonal assays would be crucial to confirm any identified interactions.

Furthermore, untargeted approaches, such as phenotypic screening in relevant cell-based models, could reveal unexpected biological activities and provide clues to the compound's mechanism of action. Identifying the molecular targets is a critical step that will pave the way for a more profound understanding of the compound's cellular and physiological effects.

Challenges in Scalable and Sustainable Synthesis for Research Purposes

While the synthesis of this compound can be conceptually straightforward, involving the acylation of 2-(3,4-dimethoxyphenyl)ethylamine with butanoyl chloride or a related activated derivative, challenges may arise in developing a scalable and sustainable process for producing research quantities of the compound. Key considerations include the availability and cost of starting materials, the efficiency of the synthetic route, and the environmental impact of the process.

For instance, the synthesis of related sulfonamides involves the use of dichloromethane (B109758) and triethylamine (B128534), followed by purification steps. nih.govnih.gov A future direction would be to explore greener synthetic methodologies, such as the use of more benign solvents, catalytic methods to improve atom economy, and purification techniques that minimize solvent consumption, like chromatography on silica (B1680970) gel. nih.gov The development of a robust and well-documented synthetic protocol is essential to ensure a consistent supply of high-purity material for biological evaluation.

Synthetic Step Potential Reagents and Solvents Key Challenges Future Directions
Amide Formation2-(3,4-dimethoxyphenyl)ethylamine, Butanoyl chloride, Triethylamine, DichloromethaneReaction optimization, purification of the final product, potential for side reactions.Use of coupling agents, exploration of enzymatic synthesis, development of a one-pot synthesis.
PurificationColumn chromatography, recrystallizationSolvent consumption, yield loss.Supercritical fluid chromatography, development of non-chromatographic purification methods.

Advancements in Computational Approaches for De Novo Design of Analogues

Computational chemistry offers powerful tools for the de novo design of analogues of this compound with potentially improved properties. Once a biological target is identified, molecular modeling techniques such as docking and molecular dynamics simulations can be employed to predict the binding mode of the parent compound and to design new derivatives with enhanced affinity and selectivity. mdpi.com

A significant challenge is the accuracy of current scoring functions in predicting binding affinities. Future directions will involve the use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations, to provide more quantitative predictions of binding. Machine learning and artificial intelligence are also emerging as powerful tools for generating novel molecular structures with desired properties, which could be applied to the design of new analogues of this compound. nih.gov

Integration of Multi-Omics Data with Compound Studies for Holistic Biological Insights

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. nih.govmdpi.com

A major challenge in this area is the complexity of the datasets generated and the need for sophisticated bioinformatics tools for data analysis and interpretation. nih.gov Future research should focus on developing integrated analytical workflows to connect changes at different molecular levels and to identify the key pathways and networks perturbed by the compound. nih.gov This approach could reveal not only the primary target but also off-target effects and downstream consequences of target modulation.

Potential as a Research Probe for Specific Biological Processes

This compound, or a carefully designed analogue, could serve as a valuable research probe to investigate specific biological processes. For a compound to be an effective chemical probe, it must exhibit high potency, selectivity, and a well-characterized mechanism of action. The development of radiolabeled or fluorescently tagged versions of the compound could enable its use in a variety of applications, such as receptor binding assays and cellular imaging. nih.gov

The challenge lies in developing a probe with the requisite properties. This will likely involve an iterative process of chemical synthesis and biological evaluation. Once a suitable probe is developed, it could be used to study the role of its target in health and disease, providing valuable insights into fundamental biological mechanisms.

Addressing Unexplored Structural Modifications and Their Biological Implications

The chemical structure of this compound offers numerous opportunities for structural modification to explore the structure-activity relationship (SAR). Unexplored modifications could include alterations to the butanamide side chain, such as the introduction of different alkyl groups, rings, or functional groups. Modifications to the 3,4-dimethoxyphenyl ring, such as altering the substitution pattern or replacing it with other aromatic or heterocyclic systems, could also lead to compounds with novel biological activities.

A systematic exploration of these structural modifications, guided by computational modeling and followed by biological evaluation, will be crucial for understanding the key structural features required for activity. This exploration could lead to the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide to ensure high purity and yield?

The synthesis typically involves reacting 3,4-dimethoxyphenethylamine with butanoyl chloride under basic conditions (e.g., using triethylamine or NaOH). Key steps include:

  • Formation of the intermediate amine via nucleophilic substitution.
  • Acylation with butanoyl chloride, monitored by TLC or HPLC for reaction completion.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR (¹H and ¹³C) to verify methoxy, ethyl, and amide groups.
  • Mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation (expected m/z ~293.3).
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related compounds . Cross-reference spectral data with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What experimental models are suitable for assessing the compound’s pharmacokinetics and toxicity?

  • In vitro : HepG2 or primary hepatocytes for metabolic stability and CYP450 interaction studies.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) for 14-day range-finding and 90-day subchronic toxicity studies, focusing on hepatic and renal endpoints. Dose selection should follow OECD guidelines, with plasma LC-MS/MS quantification .

Q. How does this compound interact with biological targets, and what methods elucidate these mechanisms?

  • Enzyme assays : Use fluorescence polarization or SPR to measure binding affinity to receptors (e.g., GPCRs or kinases).
  • Molecular docking : Combine with MD simulations to predict binding modes, validated by mutagenesis studies.
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways, as seen in analogs with anticancer activity .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Meta-analysis : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent models in docking simulations.
  • Experimental validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
  • Data triangulation : Cross-reference with structurally similar compounds (e.g., N-(3,4-dimethoxyphenethyl)acetamide) to identify confounding functional groups .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., plasma or tissue)?

  • HPLC-UV/DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid, detection at λ = 255–280 nm.
  • LC-MS/MS : Employ MRM transitions for enhanced specificity (e.g., m/z 293.3 → 163.1 for quantification).
  • Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ and matrix effect assessments .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry and temperature to minimize byproducts like unreacted phenethylamine .
  • Toxicity Study Design : Include recovery groups in 90-day studies to assess reversibility of adverse effects .
  • Data Reproducibility : Use PubChem or NIST data for benchmarking spectral results, avoiding unreliable sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.